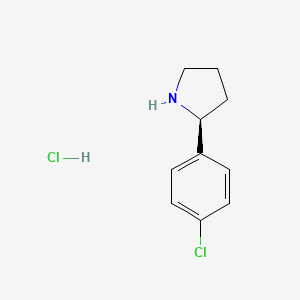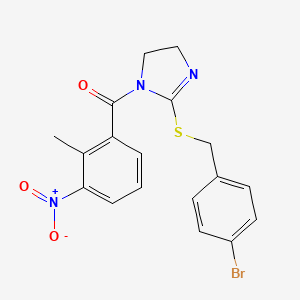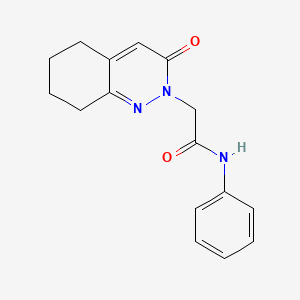
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide typically involves the condensation of appropriate cinnoline derivatives with phenylacetyl chloride. The reaction conditions usually require anhydrous solvents and a controlled temperature environment, often under reflux conditions, to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, this compound can be produced via continuous-flow synthesis processes, which allow for greater control over reaction parameters and increased efficiency. Catalysts and optimized solvents play a crucial role in maximizing output and minimizing impurities.
化学反応の分析
Types of Reactions: 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide undergoes several types of chemical reactions including nucleophilic substitution, reduction, and cyclization. These reactions are critical in modifying the compound for various applications.
Common Reagents and Conditions: Reactions involving this compound often use common reagents such as sodium borohydride for reductions, and halogenating agents for substitution reactions. Typical conditions might include varying pH levels and temperatures to tailor the reactivity and selectivity.
Major Products Formed: Depending on the reaction, the major products can include reduced derivatives or halogenated compounds, which can further be utilized in more complex synthetic pathways for pharmaceuticals or other functional materials.
Scientific Research Applications: this compound has garnered attention in multiple fields:
Chemistry: It's studied for its potential to form complexes with metals, which might be useful in catalysis or material science.
Medicine: The compound shows promise as a lead compound in the development of anti-inflammatory and anticancer agents due to its structural properties.
Industry: Its unique chemical structure is being explored for applications in the synthesis of advanced materials and polymers.
Mechanism of Action: The compound exerts its effects through multiple molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting their activity. This is especially relevant in therapeutic applications.
Pathways Involved: The exact pathways can vary, but often involve disrupting normal cellular processes, which can be harnessed in disease treatment.
類似化合物との比較
Similar Compounds: Structurally related compounds include cinnoline derivatives and other N-phenylacetamide variants.
Highlighting Uniqueness: What sets 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide apart is its specific combination of the cinnoline core and phenylacetamide group, which imparts unique reactivity and biological activity.
List of Similar Compounds: Some similar compounds include 2-phenylcinnoline, 3-oxo-5,6,7,8-tetrahydrocinnoline derivatives, and N-(2,3-dihydro-1H-inden-2-yl)-N-phenylacetamide.
特性
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(17-13-7-2-1-3-8-13)11-19-16(21)10-12-6-4-5-9-14(12)18-19/h1-3,7-8,10H,4-6,9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDHDKVHBZYWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/new.no-structure.jpg)

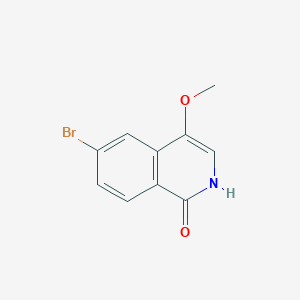
![3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-phenylurea](/img/structure/B2896962.png)
![5-[(Methylamino)methyl]pyrrolidin-2-one](/img/structure/B2896966.png)
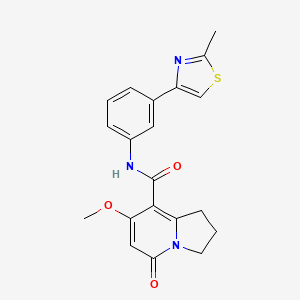
![4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine](/img/structure/B2896970.png)
![2-[4-(morpholine-4-sulfonyl)phenyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2896971.png)
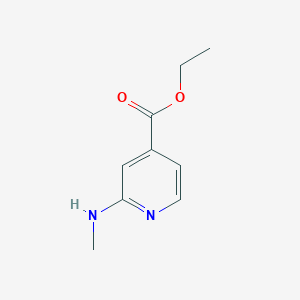
![3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2896974.png)

